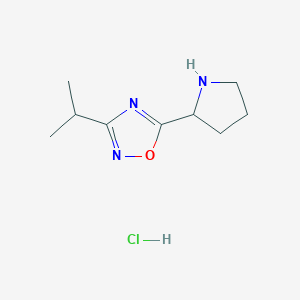
3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride
Overview
Description
3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is a unique chemical compound . It is available in solid form . The molecular formula of this compound is C9H15N3O•HCl, and it has a molecular weight of 217.7 .
Molecular Structure Analysis
The molecular structure of 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride can be represented by the SMILES stringCC(C)C1=NOC([C@H]2NCCC2)=N1.Cl . This indicates that the compound contains an isopropyl group attached to an oxadiazole ring, which is further connected to a pyrrolidine ring. Physical And Chemical Properties Analysis
3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is a solid compound . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Device Performance in Organic Light-Emitting Diodes (OLEDs)
Research has shown that oxadiazole derivatives, like 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride, have been used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). For instance, Wang et al. (2001) focused on the synthesis and structure of a new bis(1,3,4-oxadiazole) system for fabricating efficient LEDs, using a related oxadiazole derivative (Wang et al., 2001).
Anticancer Potential
Zhang et al. (2005) identified certain oxadiazole compounds as novel apoptosis inducers with potential as anticancer agents. These compounds, related to 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride, showed activity against various cancer cell lines, opening avenues for further exploration in cancer treatment (Zhang et al., 2005).
Antimycobacterial Properties
A series of oxadiazole derivatives, including compounds structurally similar to 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride, have shown promising antimycobacterial activity. Asif and Imran (2020) synthesized and evaluated such derivatives against Mycobacterium tuberculosis H37Rv strain, highlighting their potential in combating tuberculosis (Asif & Imran, 2020).
Antimicrobial Activities
Krolenko et al. (2016) synthesized new oxadiazole derivatives containing piperidine or pyrrolidine rings, closely related to the compound . These derivatives exhibited strong antimicrobial activity, suggesting potential applications in treating bacterial infections (Krolenko et al., 2016).
Corrosion Inhibition
Lebrini et al. (2005) investigated the use of oxadiazole derivatives as corrosion inhibitors for mild steel in perchloric acid. These studies show that such compounds, including those structurally similar to 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride, can effectively protect metals from corrosion (Lebrini et al., 2005).
Safety And Hazards
The compound is classified under GHS07 and has the signal word ‘Warning’. It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements are P305 + P351 + P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
3-propan-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-6(2)8-11-9(13-12-8)7-4-3-5-10-7;/h6-7,10H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPREROSMQXAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



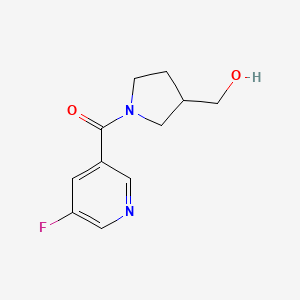
![6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1531916.png)
![2-Aza-spiro[5.4]decane hydrochloride](/img/structure/B1531918.png)
![Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531919.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine](/img/structure/B1531926.png)
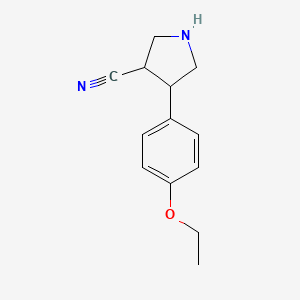
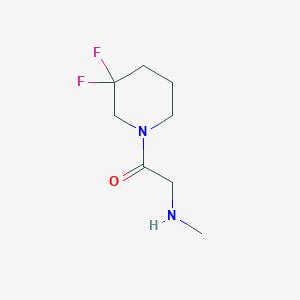
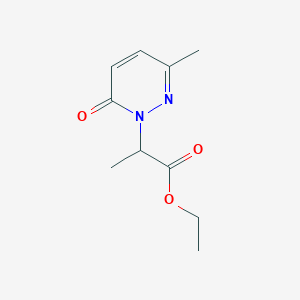

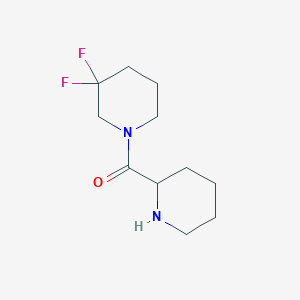

![5-[(Benzyloxy)carbonyl]-4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate](/img/structure/B1531936.png)